molecular formula C12H10N4 B14224960 2,3-Di(1H-pyrrol-2-yl)pyrazine CAS No. 827030-25-1

2,3-Di(1H-pyrrol-2-yl)pyrazine

Cat. No.: B14224960
CAS No.: 827030-25-1
M. Wt: 210.23 g/mol
InChI Key: YPOHJGPXXBELAW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3-Di(1H-pyrrol-2-yl)pyrazine typically involves several steps:

    Cyclization: This method involves the formation of the pyrazine ring through cyclization reactions.

    Ring Annulation: This process adds additional rings to the existing structure, enhancing the compound’s complexity.

    Cycloaddition: This method involves the addition of multiple reactants to form the desired heterocyclic structure.

    Direct C-H Arylation: This method directly introduces aryl groups into the pyrrole ring.

Industrial production methods often involve the use of transition-metal-free strategies, which are more environmentally friendly and cost-effective. For example, the preparation of pyrrolo[1,2-a]pyrazines can be achieved using enones in a three-step process involving cross-coupling, addition of propargylamine, and intramolecular cyclization .

Chemical Reactions Analysis

2,3-Di(1H-pyrrol-2-yl)pyrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: m-Chloroperbenzoic acid

    Reducing Agents: Sodium borohydride

    Catalysts: Transition metals like palladium or nickel

Major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which exhibit different biological activities .

Scientific Research Applications

2,3-Di(1H-pyrrol-2-yl)pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Di(1H-pyrrol-2-yl)pyrazine involves its interaction with various molecular targets and pathways. For instance, it exhibits kinase inhibitory activity by binding to the active site of kinases, thereby preventing their phosphorylation activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2,3-Di(1H-pyrrol-2-yl)pyrazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual pyrrole and pyrazine rings, which confer a broad spectrum of biological activities and make it a versatile scaffold for drug discovery .

Properties

CAS No.

827030-25-1

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

2,3-bis(1H-pyrrol-2-yl)pyrazine

InChI

InChI=1S/C12H10N4/c1-3-9(13-5-1)11-12(16-8-7-15-11)10-4-2-6-14-10/h1-8,13-14H

InChI Key

YPOHJGPXXBELAW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=NC=CN=C2C3=CC=CN3

Origin of Product

United States

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